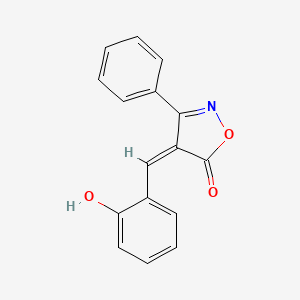
4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one typically involves the condensation reaction of 2-hydroxybenzaldehyde with 3-phenylisoxazol-5(4H)-one. The reaction is usually carried out in an ethanol medium with a catalytic amount of acetic acid. The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-(2-oxobenzylidene)-3-phenylisoxazol-5(4H)-one.
Reduction: Formation of 4-(2-hydroxybenzyl)-3-phenylisoxazol-5(4H)-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one has several applications in scientific research:
作用机制
The mechanism of action of 4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In its anticancer role, the compound forms coordination complexes with metal ions, which can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of cellular processes .
相似化合物的比较
Similar Compounds
4-Chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol: Similar in structure but contains a chloro and diethylamino group, which may alter its chemical and biological properties.
N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-4-chlorobenzohydrazide: Another Schiff base derivative with different substituents, affecting its reactivity and applications.
Uniqueness
4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one is unique due to its isoxazole core, which imparts distinct electronic properties and reactivity compared to other Schiff bases. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound for further research and development.
属性
分子式 |
C16H11NO3 |
|---|---|
分子量 |
265.26 g/mol |
IUPAC 名称 |
(4Z)-4-[(2-hydroxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C16H11NO3/c18-14-9-5-4-8-12(14)10-13-15(17-20-16(13)19)11-6-2-1-3-7-11/h1-10,18H/b13-10- |
InChI 键 |
SHKLSRHJZDMJDS-RAXLEYEMSA-N |
手性 SMILES |
C1=CC=C(C=C1)C\2=NOC(=O)/C2=C\C3=CC=CC=C3O |
规范 SMILES |
C1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-Diethyl-2-{[1-(2-fluorophenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12891901.png)


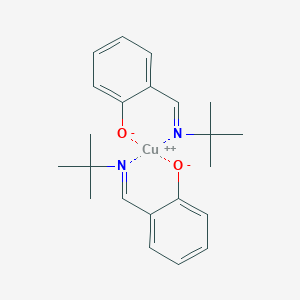
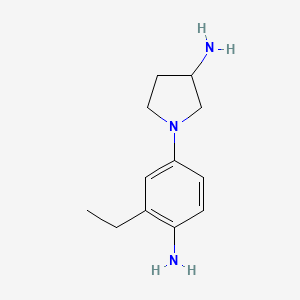
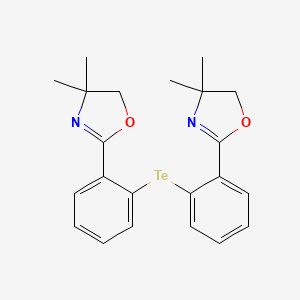
![2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B12891942.png)



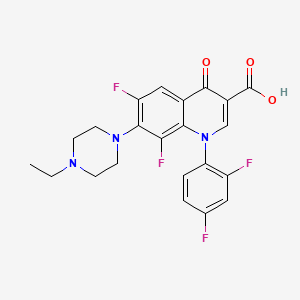

![1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-](/img/structure/B12891978.png)
